4-Hydroxypyrimidine
Overview
Description
4-Hydroxypyrimidine is an organic compound belonging to the pyrimidine family, characterized by a hydroxyl group attached to the fourth carbon of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is significant due to its presence in various biological molecules and its utility in synthetic chemistry.
Mechanism of Action
Target of Action
4-Hydroxypyrimidine, also known as pyrimidin-4-ol, primarily targets the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . These enzymes are involved in the regulation of HIF, a transcription factor that plays a crucial role in the body’s response to low oxygen conditions (hypoxia) .
Mode of Action
This compound acts as an inhibitor of PHDs . By inhibiting these enzymes, it prevents the hydroxylation of prolyl-residues in the oxygen degradation domains (ODDs) of HIFα . This inhibition disrupts the normal degradation of HIFα via the ubiquitin-proteasome system, leading to an increase in HIF levels . As a result, the HIFα,β complex promotes the context-dependent transcription of specific gene sets .
Biochemical Pathways
The action of this compound affects the HIF pathway, which is involved in the body’s response to hypoxia . By inhibiting PHDs and increasing HIF levels, this compound can influence the transcription of genes that are involved in various physiological processes, such as erythropoiesis and angiogenesis .
Pharmacokinetics
The design and synthesis of pyrimidine derivatives aim to improve druglikeness and adme-tox properties .
Result of Action
The inhibition of PHDs by this compound leads to an increase in HIF levels . This can result in the transcription of specific gene sets, depending on the cellular context . For example, in the context of anaemia treatment, the increase in HIF levels can lead to an increase in erythropoietin, a hormone that stimulates the production of red blood cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the development of new pyrimidines as therapeutic agents often involves considerations of environmental factors to ensure optimal efficacy and stability .
Biochemical Analysis
Biochemical Properties
4-Hydroxypyrimidine plays a significant role in various biochemical reactions. It acts as an enzyme inhibitor, particularly inhibiting hypoxanthine(guanine) and xanthine phosphoribosyltransferases . These enzymes are involved in the purine salvage pathway, which is crucial for nucleotide synthesis and recycling. By inhibiting these enzymes, this compound can affect the availability of nucleotides, thereby influencing DNA and RNA synthesis.
Cellular Effects
This compound impacts various cellular processes. It has been shown to inhibit the production of nitric oxide (NO) in mouse peritoneal cells . This inhibition can affect cell signaling pathways, as NO is a critical signaling molecule involved in processes such as vasodilation and immune response. Additionally, this compound can influence gene expression and cellular metabolism by modulating the activity of enzymes and other proteins involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of hypoxia-inducible factor (HIF) prolyl hydroxylases, leading to increased levels of HIF . HIF is a transcription factor that regulates the expression of genes involved in response to hypoxia. By inhibiting HIF prolyl hydroxylases, this compound stabilizes HIF, promoting the transcription of genes that help cells adapt to low oxygen conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it can inhibit mitochondrial oxidative phosphorylation and electron transport, leading to decreased cellular ATP levels . This inhibition can result in long-term effects on cellular function, including increased intestinal permeability and the formation of ulcers in animal models. The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can inhibit specific enzymes and pathways without causing significant toxicity. At higher doses, it can lead to adverse effects such as increased intestinal permeability and ulcer formation . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as proline hydroxylases, which are involved in the hydroxylation of proline residues in proteins . This interaction can affect the synthesis and stability of collagen and other proteins. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid and nucleotide metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with transporters involved in the uptake and efflux of small molecules, affecting its localization and accumulation . The distribution of this compound within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with mitochondrial proteins can influence its localization to mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypyrimidine can be synthesized through several methods. One common approach involves the condensation of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced by chlorinating 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohol, and the product is isolated by neutralizing the hydrochloride with ammonia water .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphorus oxychloride and various amines are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acids and their analogs.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
- 2-Hydroxypyrimidine: Known for its role in the synthesis of barbiturates.
- 5-Hydroxypyrimidine: Used in the study of nucleic acid analogs.
- 6-Hydroxypyrimidine: Explored for its potential in medicinal chemistry .
Properties
IUPAC Name |
5H-pyrimidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h2-3H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYQTWHRLVDYPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC=NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51953-17-4 | |
Record name | 3H-Pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-hydroxypyrimidine?
A1: this compound has a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol.
Q2: What are some key spectroscopic features of this compound?
A2: this compound can exist in different tautomeric forms, impacting its spectroscopic properties. The dominant form in many cases is 4(3H)-pyrimidinone. [] Techniques like nuclear magnetic resonance (NMR) spectroscopy [, , ], infrared (IR) spectroscopy [, , ], and mass spectrometry (MS) [, , ] are frequently employed for structural analysis and identification of this compound and its derivatives.
Q3: this compound exhibits tautomerism. What are the main tautomeric forms, and what influences their equilibrium?
A3: The main tautomeric forms are this compound and its ketonic forms, 4-pyrimidinone and 6-pyrimidinone. The equilibrium is influenced by factors such as solvent, temperature, and substituents. For example, the presence of an S-methyl group at position 2 does not significantly affect the equilibrium, while adding hydroxyl or thiol groups to the ring stabilizes the dioxo or oxo-thione forms. [] Computational studies using methods like nucleus-independent chemical shifts (NICS), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis have provided insights into the factors governing the tautomeric preference. []
Q4: How does the presence of a nitrogen atom in the ring influence the tautomeric equilibrium of this compound compared to 2-hydroxypyridine?
A4: Computational studies have shown that the introduction of a nitrogen atom into the ring of 2-hydroxypyridine, leading to this compound, shifts the equilibrium towards the ketonic form (4(3H)-pyrimidinone). This is attributed to a combination of factors including aromaticity changes, intramolecular hydrogen bonding, and electronic delocalization effects. []
Q5: Does this compound form complexes with metal ions? What structural features are important for this interaction?
A5: Yes, certain derivatives of this compound, particularly those with thiouracil moieties, readily form complexes with divalent metal ions like Cu2+, Cd2+, Pb2+, Ni2+, and Zn2+. [, ] The ability to tautomerize and form ionizable sulfhydryl groups is crucial for metal complexation. [] The stability of these complexes is influenced by the pKa values of the thiouracils, with complexes of 5,6-dimethyl-2-thiouracil (higher pKa) being more stable than those of 5-carboethoxy-2-thiouracil (lower pKa). []
Q6: Can you describe a synthetic route for producing this compound derivatives?
A6: One approach involves the condensation of 3-ethoxycarbonylcoumarin with thiourea, yielding 2-mercapto-4-hydroxypyrimidine[3,4-b]coumarin. This compound can be further alkylated to obtain various 2-alkylthio-4-hydroxypyrimidine[3,4-b]coumarins. [] Another method utilizes the cyclization of N-cyano-cyanoacetamide derivatives using anhydrous hydrogen chloride or bromide to yield the corresponding 2-halogenopyrimidines. []
Q7: How does the photo-Fries rearrangement apply to this compound derivatives?
A7: The photo-Fries rearrangement can be used to synthesize specific this compound derivatives. For instance, irradiating 2-dialkylamino-4-pyrimidinyl esters of alkyl or arylsulfonic acids can yield the corresponding 5-alkylsulfonyl or 5-arylsulfonyl-2-dialkylamino-4-hydroxypyrimidines, respectively. []
Q8: What are some known applications of this compound derivatives?
A8: Derivatives of this compound find applications in various fields. For instance, they have been explored as CXCR2 chemokine receptor antagonists for treating inflammatory diseases and cancer. [] Certain derivatives, like 6-amino-2-benzylthio-4-hydroxypyrimidine, show promise in this regard. Additionally, they have been investigated as potential anticancer agents and for their antioxidant properties. []
Q9: Are there any examples of this compound derivatives exhibiting biological activity?
A9: Yes, some this compound derivatives show promising biological activities. For example, a series of novel ethyl 2,6-bis(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their potential therapeutic applications. []
Q10: What is the role of xanthine oxidase in the metabolism of this compound derivatives?
A10: Xanthine oxidase plays a significant role in the metabolism of certain this compound derivatives. Studies have shown that it catalyzes the reduction of compounds like 2-nitrofluorene, a carcinogenic air pollutant, in the presence of this compound. [] This enzymatic activity has been linked to the detoxification of xenobiotics in biological systems.
Q11: How do this compound derivatives interact with xanthine oxidase?
A11: this compound and its analogues, such as 2-hydroxypyrimidine, can act as substrates for xanthine oxidoreductase. Kinetic studies using these compounds have provided insights into the mechanism of electron transfer within the enzyme. []
Q12: Are there any notable material properties or applications related to this compound and its derivatives?
A12: Yes, research has explored the potential of this compound-5-carbonitrile as a linker in the creation of a novel 2D metal-organic framework (MOF). This material exhibits interesting conductive capabilities and piezochromic properties, suggesting potential applications in pressure-based sensors. []
Q13: What is known about the environmental impact and degradation of this compound and its derivatives?
A13: While specific information on the environmental impact of this compound itself might be limited, studies on related pyrimidine derivatives, like pirimicarb, provide insights into their photodegradation pathways in water under natural and simulated sunlight. [] Understanding these degradation pathways can be crucial for assessing the environmental fate and potential risks associated with these compounds.
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